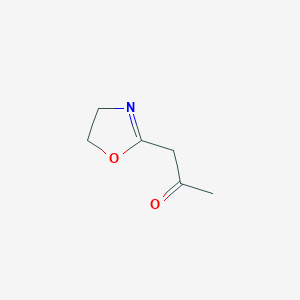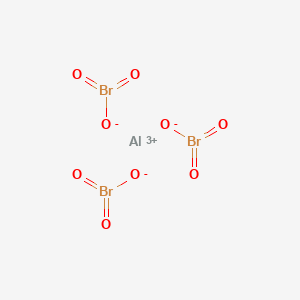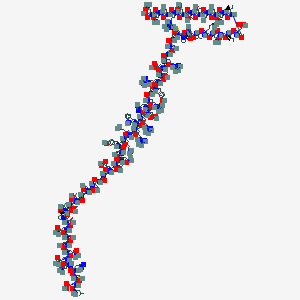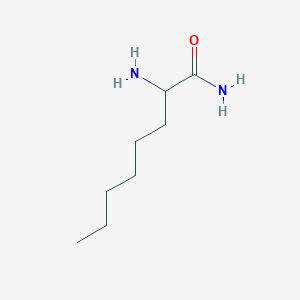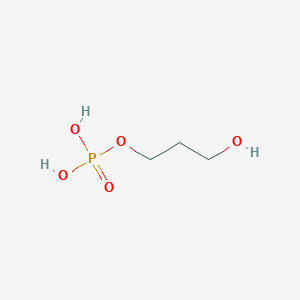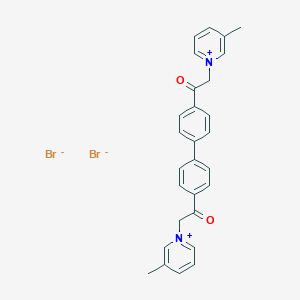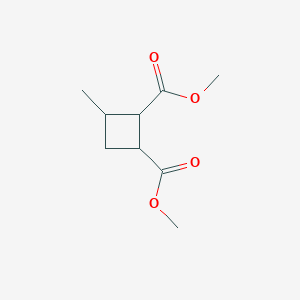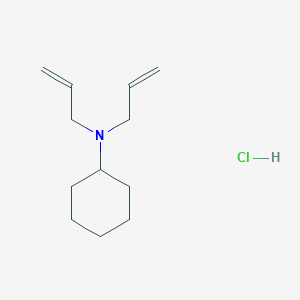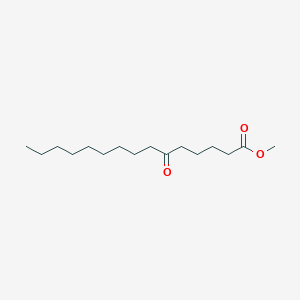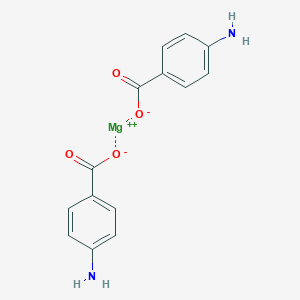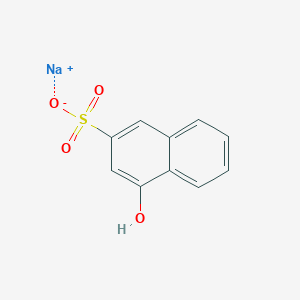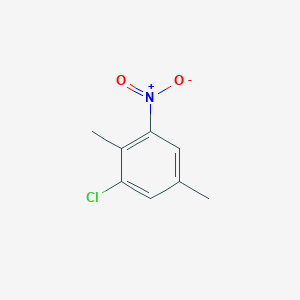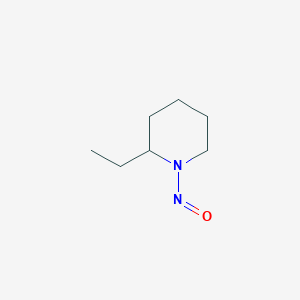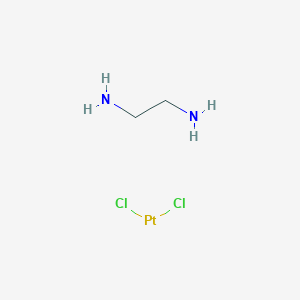
Dichloro(ethylenediamine)platinum(II)
Overview
Description
Dichloro(ethylenediamine)platinum(II) is a platinum complex that has been studied for various applications, including its potential as a catalyst and its interactions in chemical reactions.
Synthesis Analysis
Dichloro(ethylenediamine)platinum(II) complexes can be synthesized through various methods. For example, stereo-isomeric dichloro[1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) complexes were synthesized and tested for antitumor activity (Wappes et al., 1984).
Molecular Structure Analysis
The molecular structure of Dichloro(ethylenediamine)platinum(II) and its complexes can be quite varied. For instance, the crystal structures of certain complexes show arrangements around the platinum atom with various conformations and bonding to other elements (Kato & Takahashi, 1999).
Chemical Reactions and Properties
Dichloro(ethylenediamine)platinum(II) exhibits interesting chemical reactions and properties. For example, it has been used as a heterogeneous catalyst for the stereoselective hydrosilylation of alkynes under neat conditions (Fotie et al., 2020). Its binding properties to proteins have also been studied, showing that it binds to all protein classes in plasma (Robins, 1982).
Physical Properties Analysis
The physical properties of Dichloro(ethylenediamine)platinum(II) complexes, including their crystalline structure and behavior in solution, have been extensively investigated. For example, the electrospray mass spectrometric behavior of various Dichloro(ethylenediamine)platinum(II) complexes has been reported (Kaluđerović et al., 2009).
Chemical Properties Analysis
The chemical properties of Dichloro(ethylenediamine)platinum(II) complexes are diverse. For instance, the reactivity of these complexes towards nucleic acid constituents has been explored, showing reactions with various adenine, guanine, cytosine nucleosides, and nucleotides (Robins, 1973).
Scientific Research Applications
-
Cancer Research
- Dichloro(ethylenediamine)platinum(II) has been used in the field of cancer research .
- It has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells .
- The study found that the rate constant for uptake in the resistant cells was reduced to 25% of that in the sensitive cells .
- Despite the slower initial influx, the resistant cells eventually accumulated more free Dichloro(ethylenediamine)platinum(II) than the sensitive cells .
-
Cellular Pharmacology
- This compound has been studied in the field of cellular pharmacology .
- The cellular pharmacology of the tritium-labeled cisplatin analogue Dichloro(ethylenediamine)platinum(II) was compared in cisplatin-sensitive 2008 and resistant 2008/C13*5.25 human ovarian carcinoma cells .
- The study concluded that the resistant phenotype in these cells is accounted for primarily by impaired uptake and decreased reaction of Dichloro(ethylenediamine)platinum(II) with DNA rather than by changes in efflux or DNA repair .
-
Iron and Copper Transport
-
Catalyst
-
Electroreduction Reactions
-
Plating
-
Complexation Reactions
-
Electroplating
-
Synthesis of Anticancer Drugs
Safety And Hazards
Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
dichloroplatinum;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(ethylenediamine)platinum(II) | |
CAS RN |
14096-51-6 | |
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(ethylenediamine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



